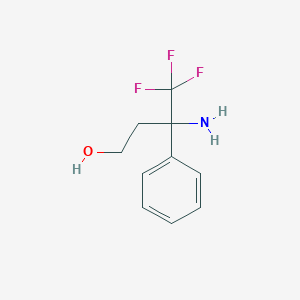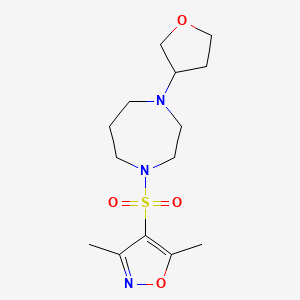![molecular formula C20H19ClN2O4 B2921160 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide CAS No. 1118834-20-0](/img/structure/B2921160.png)
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide, also known as TQR-5858, is a synthetic compound that has been studied for its potential therapeutic properties. This compound belongs to the quinoline class of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide is that it is a synthetic compound, which means that it can be easily produced in large quantities for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease processes.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide. For example, further studies could be conducted to elucidate its mechanism of action and to identify specific disease processes in which it may be effective. Additionally, research could be conducted to optimize its chemical structure for improved efficacy and safety. Finally, clinical trials could be conducted to determine its potential as a therapeutic agent in humans.
Synthesemethoden
The synthesis of 2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide involves several steps, including the reaction of 2-chloroquinoline-4-carboxylic acid with 3,4,5-trimethoxybenzylamine in the presence of a coupling reagent such as EDC/HOBt. The resulting intermediate is then treated with thionyl chloride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide has been studied for its potential as a therapeutic agent in various fields of research. In particular, it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Eigenschaften
IUPAC Name |
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-16-8-12(9-17(26-2)19(16)27-3)11-22-20(24)14-10-18(21)23-15-7-5-4-6-13(14)15/h4-10H,11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZUAEJHMJAAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC(=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4,5-trimethoxyphenyl)methyl]quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2921077.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)-N-(3-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2921080.png)

![N-(4-ethoxyphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2921082.png)
![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)





![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)